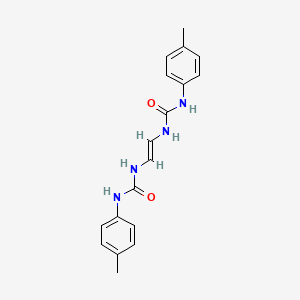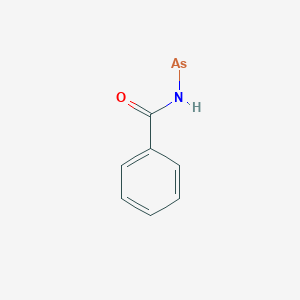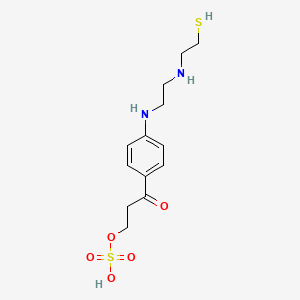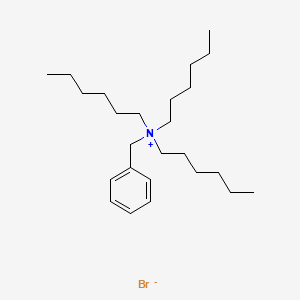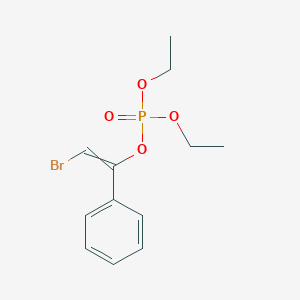
2-Bromo-1-phenylethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-phenylethenyl diethyl phosphate is an organophosphorus compound that features a bromine atom, a phenyl group, and a phosphate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-bromo-1-phenylethene with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-phenylethenyl diethyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized under certain conditions to form phenolic derivatives.
Hydrolysis: The phosphate ester can be hydrolyzed to form the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include 2-azido-1-phenylethenyl diethyl phosphate or 2-thio-1-phenylethenyl diethyl phosphate.
Oxidation: Products include phenolic phosphates.
Hydrolysis: Products include diethyl phosphate and the corresponding alcohol.
Applications De Recherche Scientifique
2-Bromo-1-phenylethenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-phenylethenyl diethyl phosphate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The phosphate ester group can participate in hydrolysis and oxidation reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the phenyl group and the phosphate ester.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-phenylethenyl diethyl phosphate
- 2-Iodo-1-phenylethenyl diethyl phosphate
- 2-Bromo-1-phenylethyl diethyl phosphate
Uniqueness
2-Bromo-1-phenylethenyl diethyl phosphate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The phenylethenyl group provides a conjugated system that can participate in various chemical reactions, making it a versatile compound in organic synthesis. The phosphate ester group adds to its utility in industrial applications, particularly in the production of flame retardants and plasticizers.
Propriétés
Numéro CAS |
31428-82-7 |
|---|---|
Formule moléculaire |
C12H16BrO4P |
Poids moléculaire |
335.13 g/mol |
Nom IUPAC |
(2-bromo-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C12H16BrO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
PEAWRYBRJMCVFA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


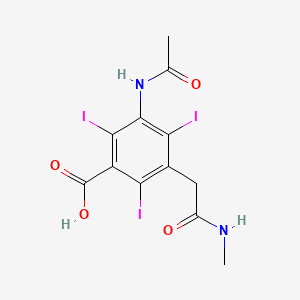


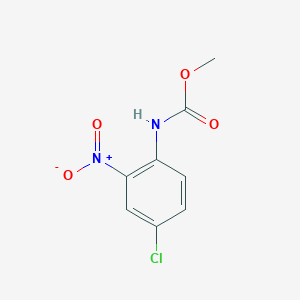
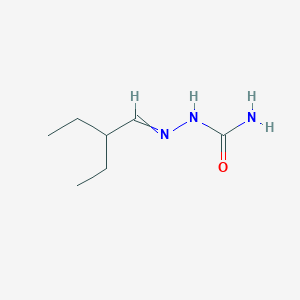
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
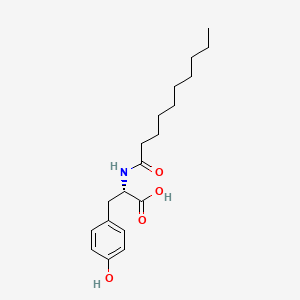
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

